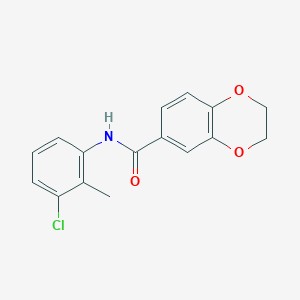

![molecular formula C18H23N3O3 B5536646 tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs) for organic synthesis. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of the compound is C19H25N3O3 . The average mass is 343.420 Da and the monoisotopic mass is 343.189606 Da .Chemical Reactions Analysis

In some cases, the primary adducts may cyclize with elimination of benzyl alcohol to give bicyclic carbamates, which, in turn, can be hydrolyzed to 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids .Wissenschaftliche Forschungsanwendungen

CYP450 Mediated Metabolism

CYP450 enzymes play a crucial role in the metabolism of pharmaceutical compounds. Research by Prakash et al. (2008) detailed the metabolism of a prostaglandin E2 agonist, exploring the oxidation pathways involving the tert-butyl moiety. This study provides insight into how tert-butyl-containing compounds undergo metabolic transformations, which is essential for drug development and understanding drug-drug interactions (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).

Functionalization Reactions

The functionalization of compounds containing imidazo[4,5-c]pyridine structures has been explored to create new chemical entities. For instance, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, which can lead to the synthesis of novel molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Palladium-Catalyzed C–H Bond Activation

Chu et al. (2013) discussed the synthesis of ortho-arylated compounds via palladium-catalyzed C–H bond activation, a method relevant for constructing complex molecules from simple precursors. This research highlights the utility of tert-butyl alcohol as a solvent in facilitating these reactions, demonstrating the importance of solvent choice in promoting efficient catalytic processes (Jean‐Ho Chu, Chung-Chiu Wu, Denghu Chang, Ya‐Ming Lee, Ming‐Jung Wu, 2013).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) explored the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions. This study underscores the potential of using tert-butyl-containing compounds as precursors for synthesizing a wide range of organic molecules, through modifications of the benzene ring and the carbonyl unit (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Synthesis of Imidazo[4,5-b]pyridin-5-one

Vanelle et al. (2004) reported on the synthesis of a new imidazo[4,5-b]pyridin-5-one compound through a series of steps including a vicarious nucleophilic substitution of hydrogen. Such research demonstrates the synthetic versatility of imidazo[4,5-c]pyridine derivatives and their potential as scaffolds for drug discovery (P. Vanelle, M. Crozet, M. Kaafarani, M. Crozet, C. Suspène, 2004).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research and application of this compound could involve exploring its potential uses in organic synthesis, particularly in the synthesis of dipeptides . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

Eigenschaften

IUPAC Name |

tert-butyl 3-benzyl-2-oxo-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-10-9-14-15(12-20)21(16(22)19-14)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVNIBKUKMFMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)